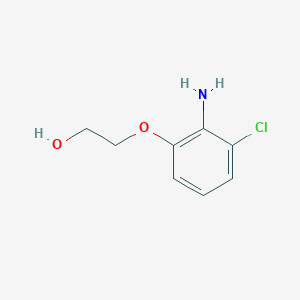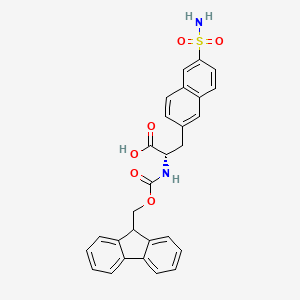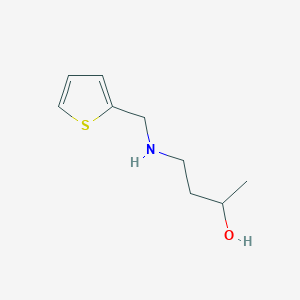![molecular formula C12H21IO B13331810 [(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
[(2-Iodocyclopentyl)oxy]cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Iodocyclopentyl)oxy]cycloheptane is a chemical compound with the molecular formula C12H21IO It is characterized by the presence of an iodine atom attached to a cyclopentyl group, which is further connected to a cycloheptane ring through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopentyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. The reaction conditions for the cyclopropanation step include the use of bis(iodozincio)methane at low temperatures (around -20°C) to ensure the formation of the desired cyclopropane intermediates. The subsequent oxy-Cope rearrangement is facilitated by the presence of alkoxide groups, which help in the formation of the cycloheptane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Iodocyclopentyl)oxy]cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopentylcycloheptane.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium amide (NaNH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentylcycloheptane.
Substitution: Formation of various substituted cyclopentylcycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Iodocyclopentyl)oxy]cycloheptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(2-Iodocyclopentyl)oxy]cycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the cyclopentyl and cycloheptane rings provide a unique structural framework that can interact with various enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylcycloheptane: Lacks the iodine atom and oxygen linkage, resulting in different chemical properties and reactivity.
Cycloheptylcyclopentane: Similar structure but with different ring connectivity, leading to variations in physical and chemical properties.
Iodocyclopentane: Contains an iodine atom but lacks the cycloheptane ring, resulting in different reactivity and applications.
Uniqueness
[(2-Iodocyclopentyl)oxy]cycloheptane is unique due to the presence of both cyclopentyl and cycloheptane rings connected through an oxygen atom, along with the iodine atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C12H21IO |
|---|---|
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
(2-iodocyclopentyl)oxycycloheptane |
InChI |
InChI=1S/C12H21IO/c13-11-8-5-9-12(11)14-10-6-3-1-2-4-7-10/h10-12H,1-9H2 |
InChI-Schlüssel |
LZJCFCZARWSAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OC2CCCC2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


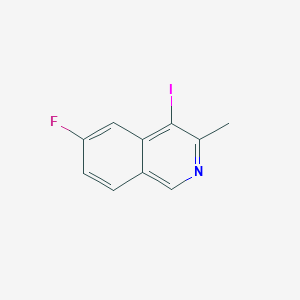
![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
![9-Oxa-2-thia-6-azaspiro[4.5]decane](/img/structure/B13331757.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
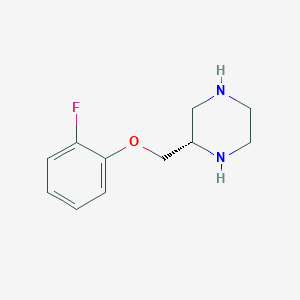
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13331770.png)
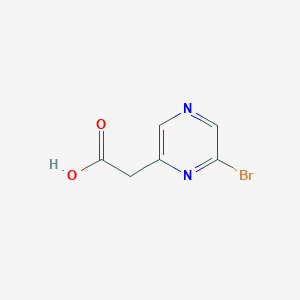
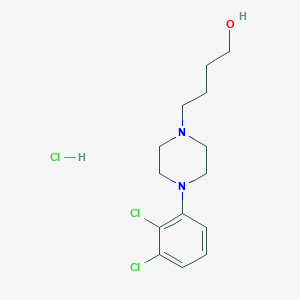

![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
